3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid
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Overview
Description
Preparation Methods
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring compliance with regulatory standards for pharmaceutical manufacturing.
Chemical Reactions Analysis
BMS-654457 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The biphenyl and quinoline moieties can undergo substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: As a tool for studying factor XIa inhibition and its role in the coagulation cascade.
Biology: Investigating the biological pathways involving factor XIa and its inhibition.
Medicine: Potential use as an antithrombotic agent to prevent and treat thromboembolic disorders.
Mechanism of Action
BMS-654457 exerts its effects by reversibly inhibiting factor XIa, an enzyme involved in the intrinsic pathway of blood coagulation. By binding to the active site of factor XIa, BMS-654457 prevents the enzyme from catalyzing the conversion of factor XI to factor XIa, thereby inhibiting the downstream activation of other coagulation factors and ultimately reducing thrombus formation .
Comparison with Similar Compounds
BMS-654457 is unique among factor XIa inhibitors due to its high selectivity and reversible binding. Similar compounds include:
BMS-724296: Another factor XIa inhibitor with a similar mechanism of action but different chemical structure.
Apixaban: A factor Xa inhibitor used as an anticoagulant.
Properties
Molecular Formula |
C36H37N5O4 |
---|---|
Molecular Weight |
603.7 g/mol |
IUPAC Name |
2-[3-[(2S,4R)-6-carbamimidoyl-4-methyl-4-phenyl-2,3-dihydro-1H-quinolin-2-yl]-5-(3-methylbutanoylamino)phenyl]-5-carbamoylbenzoic acid |
InChI |
InChI=1S/C36H37N5O4/c1-20(2)13-32(42)40-26-15-23(27-11-9-22(34(39)43)17-28(27)35(44)45)14-24(16-26)31-19-36(3,25-7-5-4-6-8-25)29-18-21(33(37)38)10-12-30(29)41-31/h4-12,14-18,20,31,41H,13,19H2,1-3H3,(H3,37,38)(H2,39,43)(H,40,42)(H,44,45)/t31-,36+/m0/s1 |
InChI Key |
PDUMJXCNOKHQKH-SVXHESJVSA-N |
Isomeric SMILES |
CC(C)CC(=O)NC1=CC(=CC(=C1)[C@@H]2C[C@](C3=C(N2)C=CC(=C3)C(=N)N)(C)C4=CC=CC=C4)C5=C(C=C(C=C5)C(=O)N)C(=O)O |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=CC(=C1)C2CC(C3=C(N2)C=CC(=C3)C(=N)N)(C)C4=CC=CC=C4)C5=C(C=C(C=C5)C(=O)N)C(=O)O |
Origin of Product |
United States |
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